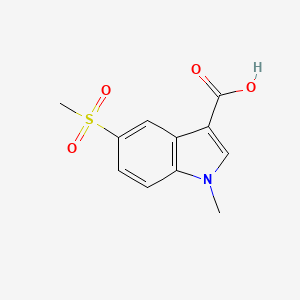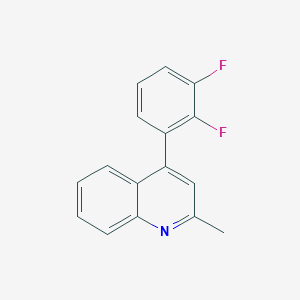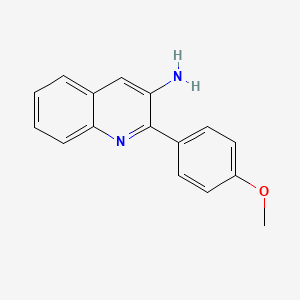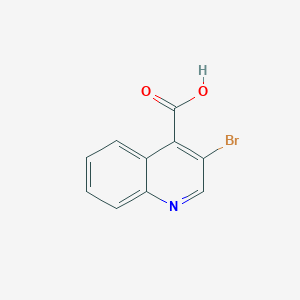
3-Bromoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The compound has a molecular formula of C10H6BrNO2 and is characterized by a bromine atom at the third position and a carboxylic acid group at the fourth position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-4-carboxylic acid typically involves the bromination of quinoline-4-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent. The reaction is carried out under reflux conditions to ensure complete bromination. Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline-4-carboxylic acid derivatives.
- Reduction reactions result in the formation of quinoline-4-carbinol.
科学的研究の応用
3-Bromoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity
類似化合物との比較
Quinoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoquinoline-4-carboxylic acid: Has the bromine atom at the second position, leading to different reactivity and biological activity.
3-Chloroquinoline-4-carboxylic acid: Substitutes chlorine for bromine, resulting in different chemical properties and reactivity.
Uniqueness: 3-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the third position, which enhances its reactivity in substitution reactions and its potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H6BrNO2 |
|---|---|
分子量 |
252.06 g/mol |
IUPAC名 |
3-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) |
InChIキー |
PPRTZXNLFVNWGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



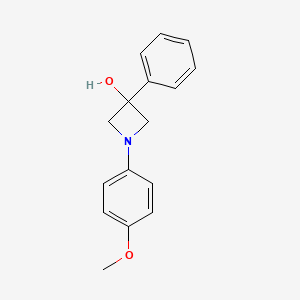
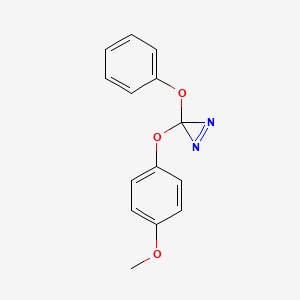
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
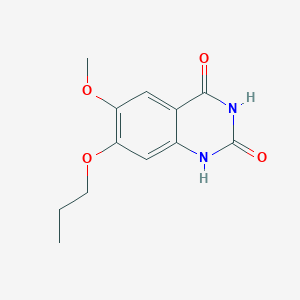
![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)

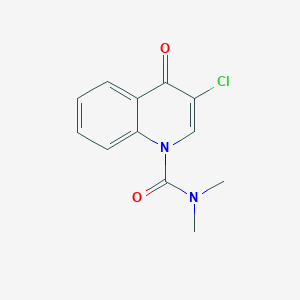
![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)

